4-Methylpyrrolidine-2-carboxylic acid

説明

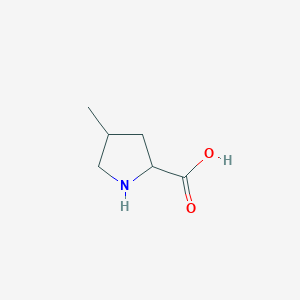

4-Methylpyrrolidine-2-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a carboxylic acid group and a methyl substituent on the pyrrolidine ring enhances its chemical reactivity and biological activity.

準備方法

Synthetic Routes and Reaction Conditions: 4-Methylpyrrolidine-2-carboxylic acid can be synthesized through several methods:

Oxidation of 4-Methylpyrrolidine: This involves the oxidation of 4-methylpyrrolidine using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

Hydrolysis of Nitriles: The hydrolysis of 4-methylpyrrolidine-2-carbonitrile in the presence of strong acids or bases can yield this compound.

Carboxylation of Grignard Reagents: The reaction of 4-methylpyrrolidine with carbon dioxide in the presence of a Grignard reagent followed by acidification can also produce the desired carboxylic acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group on the pyrrolidine ring can participate in electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halogenated or nitrated derivatives.

科学的研究の応用

Medicinal Chemistry

4-Methylpyrrolidine-2-carboxylic acid is primarily recognized for its role as an analog of proline, an essential amino acid involved in protein synthesis. Its applications in medicinal chemistry include:

- Collagen Synthesis : It acts as a precursor for collagen formation, enhancing the stability and integrity of collagen structures in tissues .

- Drug Development : The compound serves as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters .

Biochemical Applications

In biochemistry, this compound is utilized for its unique properties:

- Enzyme Interaction : Research indicates that it can influence enzyme activity and stabilize protein conformations. This is particularly relevant in studies involving collagenase and other collagen-related enzymes .

- Chiral Auxiliary : Its chiral nature allows it to be used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

Polymer Science

The compound's properties extend into polymer science:

- Polymer Stabilization : this compound can be integrated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly valuable in developing biodegradable polymers.

- Synthesis of Biodegradable Polymers : It has been explored as a component in the synthesis of new biodegradable materials that can reduce environmental impact while maintaining desirable physical properties.

Data Table: Applications Overview

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for collagen synthesis | Enhances collagen stability and integrity |

| Drug development | Analog for neurotransmitter design | |

| Biochemistry | Enzyme interaction | Influences enzyme activity and protein stabilization |

| Chiral auxiliary | Facilitates asymmetric synthesis | |

| Polymer Science | Polymer stabilization | Enhances mechanical properties |

| Synthesis of biodegradable polymers | Reduces environmental impact |

Case Study 1: Collagen Stability Enhancement

In a study examining the role of this compound in collagen stability, researchers demonstrated that incorporation of this compound into collagen matrices significantly improved tensile strength and resistance to enzymatic degradation. The findings suggest potential therapeutic applications in tissue engineering and regenerative medicine.

Case Study 2: Chiral Auxiliary in Asymmetric Synthesis

A research project focused on utilizing this compound as a chiral auxiliary yielded promising results in synthesizing enantiomerically pure compounds. The study highlighted the compound's ability to enhance selectivity and yield in various asymmetric reactions, showcasing its utility in pharmaceutical synthesis.

作用機序

The mechanism of action of 4-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

類似化合物との比較

Pyrrolidine-2-carboxylic acid: Lacks the methyl substituent, resulting in different reactivity and biological activity.

4-Methylpyrrolidine: Lacks the carboxylic acid group, affecting its solubility and chemical properties.

Proline: A naturally occurring amino acid with a similar structure but different biological functions.

Uniqueness: 4-Methylpyrrolidine-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the pyrrolidine ring. This combination enhances its chemical versatility and potential for diverse applications in research and industry .

生物活性

4-Methylpyrrolidine-2-carboxylic acid (also known as 4-Methylproline) is an important chiral compound with significant biological activity. Its unique structure, characterized by a pyrrolidine ring and a carboxylic acid functional group, allows it to interact with various biological macromolecules, making it a candidate for medicinal chemistry and pharmacological applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 115.16 g/mol

- IUPAC Name : this compound

The presence of a methyl substituent at the fourth position of the pyrrolidine ring enhances its solubility and reactivity, which are critical for its biological interactions.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The carboxylic acid group can form hydrogen bonds with active site residues of enzymes, while the pyrrolidine ring engages in hydrophobic interactions. This dual interaction can modulate enzyme activity, influencing metabolic pathways.

- Receptor Modulation : The compound has been studied for its potential role as an agonist or antagonist in various receptor systems, particularly in neurological and metabolic contexts.

Biological Activities

Research indicates that this compound has several notable biological activities:

- Antimicrobial Properties : It has shown potential against various microbial strains, indicating possible applications in treating infections.

- Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : Its structural analogs have been investigated for neuroprotective effects, suggesting potential applications in neurodegenerative disorders.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds. Below is a summary table highlighting key differences:

| Compound Name | Structural Features | Unique Biological Properties |

|---|---|---|

| (2S,4R)-4-Methylpyrrolidine-2-carboxylic acid | Stereoisomer of the target compound | Different receptor interactions leading to varied efficacy |

| L-Proline | Naturally occurring amino acid | Involved in protein synthesis; less potent than this compound |

| (S)-3-amino-4-methylpentanoic acid | Additional carbon chain | Potential neuroprotective effects |

| 3-(Aminomethyl)cyclopentanecarboxylic acid | Cyclopentane ring structure | Different binding characteristics affecting receptor affinity |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Quantitative Structure-Activity Relationship (QSAR) Studies : These studies demonstrated that modifications to the compound can enhance its biological efficacy. For example, introducing different substituents on the pyrrolidine ring was found to significantly alter its interaction with target proteins.

- In Vivo Studies : Research involving animal models has indicated that this compound exhibits low toxicity and significant therapeutic potential when administered at appropriate dosages. For instance, a recent study reported survival rates of treated mice without adverse effects, suggesting a favorable safety profile .

- Synthetic Routes and Applications : Various synthetic methods have been developed to produce this compound efficiently, highlighting its utility as a building block in organic synthesis and pharmaceutical development .

特性

IUPAC Name |

4-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJQZEWNZXRJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952445 | |

| Record name | 4-Methylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-trans-4-Methyl-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3005-85-4, 23009-50-9 | |

| Record name | 4-Methylproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3005-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3005-85-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-trans-4-Methyl-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239 - 240 °C | |

| Record name | L-trans-4-Methyl-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。